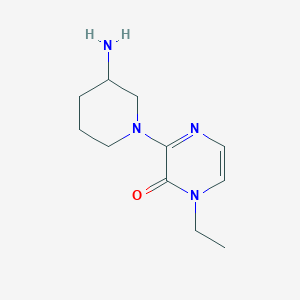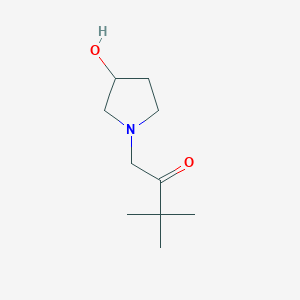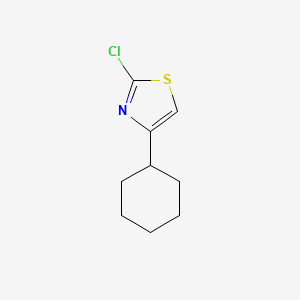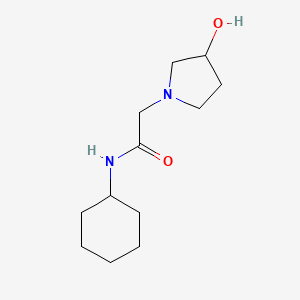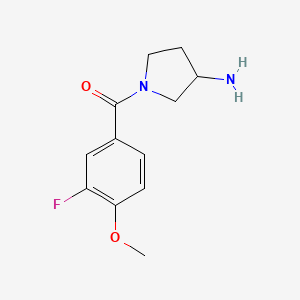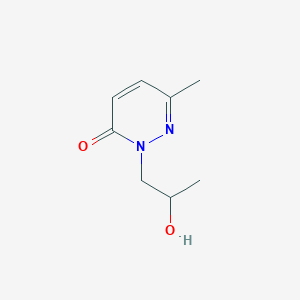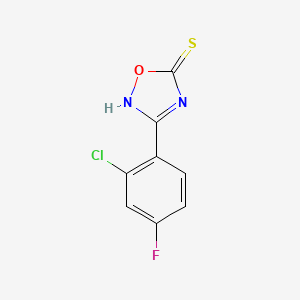
1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid is a chemical compound . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle . The compound has a molecular formula of C11H19NO3 and a molecular weight of 213.27 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, often involves the use of organocatalytic enantioselective Michael addition reactions . This method allows for the efficient synthesis of highly enantiomerically enriched pyrrolidine derivatives .Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated scaffold that allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional (3D) coverage .Chemical Reactions Analysis
Pyrrolidine derivatives, including this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Scientific Research Applications
C-H Functionalization and Synthesis of Cyclic Amines
Studies demonstrate the utility of cyclic amines, including pyrrolidines, in redox-annulations with α,β-unsaturated carbonyl compounds, promoting the generation of conjugated azomethine ylides followed by electrocyclization and, in some cases, tautomerization (Kang et al., 2015). This process indicates the applicability of pyrrolidine derivatives in synthesizing ring-fused pyrrolines, which are precursors to various organic compounds.
Ring-Opening Reactions
The study on the synthesis and ring-opening of 4-(tributylstannyl)pyrrolidine-2-carboxylates reveals the potential of pyrrolidine derivatives in generating homoallylic amines under specific conditions, showcasing the versatility of pyrrolidine-based compounds in organic synthesis (Shimizu et al., 2010).
Quantum Chemical Investigations
Research on substituted pyrrolidinones, which share a similar structural motif with 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid, highlights the significance of quantum chemical calculations and DFT in understanding the electronic properties and reactivity of such molecules (Bouklah et al., 2012). This approach can elucidate the potential reactivity and applications of this compound in various chemical contexts.
Antimicrobial Activity
The synthesis and characterization of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives indicate their significant antibacterial activity against specific strains, suggesting the applicability of pyrrolidine derivatives in developing new antimicrobial agents (Nural et al., 2018).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body .
Mode of Action
It is known that similar compounds can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Related compounds are known to participate in reactions such as the michael addition reactions of carboxylate-substituted enones .
Result of Action
Similar compounds are known to have various biological effects, depending on their specific targets and mode of action .
Safety and Hazards
While specific safety data for 1-(2-Ethylbutanoyl)pyrrolidine-3-carboxylic acid was not found, it’s important to handle all chemical compounds with care. Pyrrolidine derivatives can cause serious eye damage . Therefore, it’s recommended to wear protective gloves, clothing, and eye/face protection when handling such compounds .
properties
IUPAC Name |
1-(2-ethylbutanoyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-3-8(4-2)10(13)12-6-5-9(7-12)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBSAYFEIXIKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



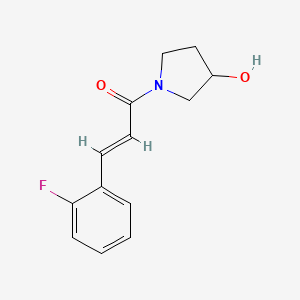
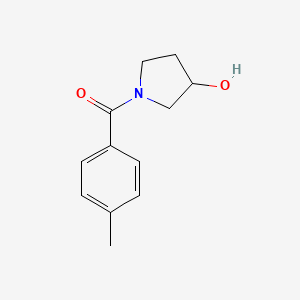
![6-chloro-2-methyl-N-[(oxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B1468635.png)
